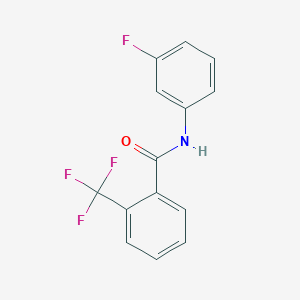

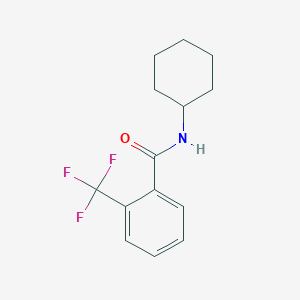

![molecular formula C15H9F6NO B257024 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B257024.png)

2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

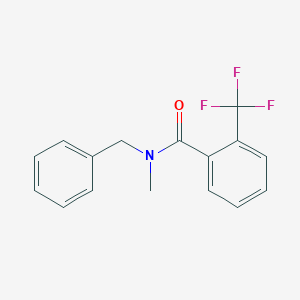

2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TFB is a white crystalline powder that belongs to the class of benzamides. It is a potent inhibitor of the protein complex called BRD4, which plays a crucial role in the regulation of gene expression.

Mécanisme D'action

The mechanism of action of 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide involves the binding of the compound to the bromodomains of BRD4, which prevents the interaction of BRD4 with acetylated histones and transcription factors. This leads to the downregulation of the expression of genes that are regulated by BRD4, such as MYC, BCL2, and CDK6. The inhibition of BRD4 by 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide also affects the chromatin structure and the recruitment of other transcriptional regulators, such as P-TEFb (positive transcription elongation factor b).

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide have been investigated in various cell types and animal models. 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide also inhibits the production of pro-inflammatory cytokines and chemokines in immune cells, such as macrophages and T cells. In addition, 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide has antiviral activity against herpes simplex virus and human cytomegalovirus.

Avantages Et Limitations Des Expériences En Laboratoire

2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of BRD4, which allows for the investigation of the specific role of BRD4 in various biological processes. 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide is also stable and soluble in aqueous and organic solvents, which facilitates its use in cell-based assays and animal studies. However, 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide has some limitations as well. It has low bioavailability and poor pharmacokinetic properties, which restrict its use in vivo. 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide also has off-target effects on other bromodomain-containing proteins, which may complicate the interpretation of the results.

Orientations Futures

There are several future directions for the research on 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide. One direction is to improve the pharmacokinetic properties of 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide by designing more potent and selective analogs. Another direction is to investigate the role of BRD4 in other biological processes, such as neurodevelopment and metabolism. The combination of 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide with other inhibitors or chemotherapeutic agents may also enhance its therapeutic efficacy. Furthermore, the development of new methods for the delivery of 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide to specific tissues or cells may expand its applications in vivo.

Méthodes De Synthèse

The synthesis method of 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(trifluoromethyl)aniline with 2-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous DMF (N,N-dimethylformamide). The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography to obtain 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide in high yield and purity.

Applications De Recherche Scientifique

2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research as a tool to investigate the role of BRD4 in various biological processes. BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which are epigenetic readers that recognize acetylated lysine residues on histones. BRD4 is involved in the regulation of transcriptional elongation, cell cycle progression, and DNA damage response. The inhibition of BRD4 by 2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide has shown promising results in the treatment of cancer, inflammation, and viral infections.

Propriétés

Nom du produit |

2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide |

|---|---|

Formule moléculaire |

C15H9F6NO |

Poids moléculaire |

333.23 g/mol |

Nom IUPAC |

2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C15H9F6NO/c16-14(17,18)9-4-3-5-10(8-9)22-13(23)11-6-1-2-7-12(11)15(19,20)21/h1-8H,(H,22,23) |

Clé InChI |

UJZHLLIIMQFNSM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.